molecular formula C24H16N2O2 B302023 N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide

N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide

Cat. No. B302023
M. Wt: 364.4 g/mol
InChI Key: URODVWJXFDZUGB-MYYYXRDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide (NNFC) is a synthetic organic compound that has gained significant attention in scientific research due to its potential pharmacological properties. NNFC is a derivative of naphthofuran, which is a heterocyclic organic compound that contains a furan ring fused to a naphthalene ring system.

Mechanism of Action

The mechanism of action of N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have various biochemical and physiological effects in scientific research studies. It has been found to have anti-inflammatory, anti-tumor, and anti-diabetic effects. N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is that it is relatively easy to synthesize in the laboratory. It is also stable under normal laboratory conditions. However, one limitation of N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological properties.

Future Directions

There are several future directions for research on N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide. One area of interest is the development of N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide, which could lead to the development of new drugs for the treatment of various diseases. Additionally, the potential of N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide as a cholinesterase inhibitor for the treatment of Alzheimer's disease warrants further investigation.

Synthesis Methods

The synthesis of N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol.

Scientific Research Applications

N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has shown promising pharmacological properties in various scientific research studies. It has been investigated for its potential as an anti-tumor agent, anti-inflammatory agent, and anti-diabetic agent. N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide has also been studied for its potential as a cholinesterase inhibitor, which could be useful in the treatment of Alzheimer's disease.

properties

Product Name

N'-(1-naphthylmethylene)naphtho[2,1-b]furan-2-carbohydrazide

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(Z)-naphthalen-1-ylmethylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C24H16N2O2/c27-24(26-25-15-18-9-5-8-16-6-1-3-10-19(16)18)23-14-21-20-11-4-2-7-17(20)12-13-22(21)28-23/h1-15H,(H,26,27)/b25-15-

InChI Key

URODVWJXFDZUGB-MYYYXRDXSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC4=C(O3)C=CC5=CC=CC=C54

Origin of Product

United States

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